Dibromofluorescein

Proteomics Gel Electrophoresis Protein Staining

Choose Dibromofluorescein (CAS 4372-02-5) for unmatched sensitivity in proteomics: 10x higher than eosin Y or SYPRO Ruby, detecting 0.025–0.05 ng protein. Achieve 14.4x faster quality control with validated HPLC methods. Leverage its longest phosphorescence lifetime among brominated fluorones for time-resolved assays. Poly-DBF-modified electrodes enable selective dopamine/uric acid detection. Procure the precise balance of fluorescence and phosphorescence for your advanced R&D.

Molecular Formula C20H8Br2Na2O5
Molecular Weight 534.1 g/mol
CAS No. 4372-02-5
Cat. No. B1618816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromofluorescein
CAS4372-02-5
Molecular FormulaC20H8Br2Na2O5
Molecular Weight534.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)[O-])Br)OC5=C3C=CC(=C5Br)[O-].[Na+].[Na+]
InChIInChI=1S/C20H10Br2O5.2Na/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20;;/h1-8,23-24H;;/q;2*+1/p-2
InChIKeyREXANTGEEZXBSJ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Dibromofluorescein (CAS 4372-02-5): Product-Specific Evidence for Scientific Selection and Differentiation


Dibromofluorescein (DBF, CAS 4372-02-5), also known as D&C Orange No. 5, is a brominated fluorone dye belonging to the xanthene class of compounds [1]. It is structurally derived from fluorescein via bromine substitution at the 4' and 5' positions, resulting in a molecular formula of C20H8Br2Na2O5 and a molecular weight of 534.1 g/mol . As a research compound, DBF exhibits characteristic absorption and fluorescence properties that are distinct from its parent compound, fluorescein, and other halogenated analogs such as eosin Y (tetrabromofluorescein), erythrosine B, and rose bengal [2]. This evidence guide is specifically designed to support procurement decisions by quantifying DBF's performance advantages relative to these closest comparators in specific applications.

Dibromofluorescein (CAS 4372-02-5) Versus Analogs: Why Interchangeable Use is Unsupported by Quantitative Evidence


The substitution of dibromofluorescein with other in-class fluorone dyes such as fluorescein, eosin Y, erythrosine B, or rose bengal is not scientifically justified due to profound, quantifiable differences in their photophysical and biochemical properties [1]. These differences arise primarily from the heavy-atom effect of bromine substitution, which systematically alters intersystem crossing rates, singlet oxygen generation efficiency, and fluorescence quantum yields [2]. Consequently, a compound selected for its specific balance of fluorescence efficiency and phosphorescence lifetime, or for its particular sensitivity in a protein staining assay, will not perform equivalently if swapped with a more or less brominated analog. The following evidence provides the quantitative basis for selecting DBF over its closest comparators, ensuring that procurement decisions are grounded in verifiable, application-specific performance data rather than generic class assumptions.

Quantitative Differentiation of Dibromofluorescein (CAS 4372-02-5): A Head-to-Head Evidence Guide for Procurement


Dibromofluorescein vs. Eosin Y and SYPRO Ruby: A 10-Fold Increase in Protein Detection Sensitivity in SDS-PAGE

Dibromofluorescein (DBF) demonstrates a 10-fold higher sensitivity for protein detection in SDS-PAGE compared to eosin Y and SYPRO Ruby stains [1]. This represents a significant advancement in detection limit, enabling the visualization of previously undetectable protein bands.

Proteomics Gel Electrophoresis Protein Staining

Analytical Efficiency in Regulatory QC: HPLC Method Reduces Analysis Time for Dibromofluorescein from 6 Hours to 25 Minutes

A newly developed HPLC method for quantifying 4,5-dibromofluorescein and other brominated fluoresceins in D&C Orange No. 5 color additive achieves a 14.4-fold reduction in analysis time compared to the legacy TLC/spectrophotometric procedure [1]. The method demonstrates high linearity (R² > 0.999) and robust validation metrics.

Analytical Chemistry Regulatory Compliance HPLC

Poly(Dibromofluorescein) Electrode: Exceptional Peak Potential Separation for Selective Neurochemical Detection

A glassy carbon electrode modified with a polymerized film of dibromofluorescein (poly-DBF) achieves exceptional selectivity for the simultaneous determination of dopamine (DA) and uric acid (UA) in the presence of high concentrations of ascorbic acid (AA) [1]. This selectivity is demonstrated by large oxidation potential differences.

Electrochemistry Biosensors Neurochemistry

Distinct Phosphorescence Lifetime: A Unique Photophysical Fingerprint of Dibromofluorescein Among Fluorone Dyes

Among a series of fluorone dyes (fluorescein, 4,5-dibromofluorescein, eosin Y, erythrosine B, and rose bengal), dibromofluorescein (DBF) exhibits the longest phosphorescence lifetime in bio-related films [1]. This distinct temporal signature differentiates it from its analogs.

Photophysics Time-Resolved Spectroscopy Molecular Probes

Systematic Fluorescence Reduction with Bromination: Quantifying the Heavy-Atom Effect in the Fluorescein Series

The systematic substitution of hydrogen with bromine in the fluorescein core results in a quantifiable decrease in fluorescence quantum yield due to the heavy-atom effect, which enhances intersystem crossing to the triplet state [1]. This effect is clearly observed across the series fluorescein, 4,5-dibromofluorescein, and eosin Y.

Fluorescence Spectroscopy Photochemistry Molecular Design

Derivative Utility: Dibromofluorescein Serves as a Direct Precursor for a High-Specificity Aluminum Ion (Al³⁺) Fluorescent Probe

A patent application (CN110498802A) describes the synthesis of a novel fluorescent probe derived from dibromofluorescein, designed for the highly specific detection of Al³⁺ ions [1]. The synthesis is straightforward, starting directly from commercially available dibromofluorescein.

Chemical Synthesis Fluorescent Probes Analytical Chemistry

High-Impact Application Scenarios for Dibromofluorescein (CAS 4372-02-5) Based on Quantitative Evidence


Ultra-Sensitive Proteomics: Validating Low-Abundance Protein Biomarkers in Limited Samples

Research groups and core facilities focused on proteomics, particularly those analyzing precious or limited samples (e.g., clinical biopsies, rare cell populations), should prioritize procuring dibromofluorescein for protein staining in SDS-PAGE. The evidence demonstrates a 10-fold increase in detection sensitivity over standard eosin Y and SYPRO Ruby stains, with a detection limit of 0.025-0.05 ng [1]. This allows for the reliable identification of low-abundance proteins that would otherwise be missed, maximizing the information extracted from minimal sample input. The method is also rapid (10 minutes) and compatible with downstream LC-MS/MS protein identification [1], streamlining the entire proteomics workflow.

Regulatory Quality Control: High-Throughput Purity Analysis of D&C Orange No. 5 and Its Lakes

Quality control laboratories in the colorant and cosmetics industries, or regulatory bodies responsible for batch certification, will achieve a significant operational advantage by adopting the HPLC method for dibromofluorescein quantification. The evidence shows a 14.4-fold reduction in analysis time per sample (25 minutes vs. 6 hours) compared to the legacy TLC method, with high linearity (R² > 0.999) and robust validation metrics (recovery 87.91–101.73%, RSD 0.53–1.56%) [1]. This translates directly to increased sample throughput, reduced analyst time, and faster batch release, providing a clear financial and logistical justification for procurement of the necessary HPLC consumables and reference standards.

Neurochemical Biosensor Fabrication: Achieving Interference-Free Detection of Dopamine and Uric Acid

For analytical chemists and engineers developing electrochemical biosensors for neurological research or clinical diagnostics, a glassy carbon electrode modified with polymerized dibromofluorescein (poly-DBF) is a superior choice. The evidence confirms exceptional selectivity for dopamine and uric acid, even in the presence of high concentrations of the interferent ascorbic acid, due to large oxidation potential separations of 180 mV and 200 mV, respectively [1]. The method also achieves low detection limits (0.03 μmol L⁻¹ for DA and 0.2 μmol L⁻¹ for UA) [1]. This modification provides a robust, reproducible, and cost-effective solution for creating highly selective sensors, outperforming bare electrodes which cannot resolve these analytes simultaneously.

Time-Resolved Luminescence Assay Development: Exploiting Long Phosphorescence Lifetimes

Researchers developing time-resolved fluorescence (TRF) or phosphorescence assays, where background autofluorescence is a major limitation, should select dibromofluorescein. Quantitative photophysical characterization reveals that DBF possesses the longest phosphorescence lifetime among a series of common brominated fluorones (τ P (DBF) > τ P (EO) > τ P (ER) > τ P (RB)) [1]. This distinct temporal fingerprint allows for time-gated detection, effectively eliminating short-lived background fluorescence and significantly enhancing the signal-to-noise ratio. This property makes DBF a uniquely valuable probe for homogeneous assays and in vivo imaging applications where optical clarity is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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